3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

HDAC Inhibition Enzyme Assay Binding Affinity

Researchers face failed SAR due to off-target HDAC activity from generic trifluoromethylpyridines. This 3-amino-4-hydroxy-2-(trifluoromethyl)pyridine solves that with proven HDAC4 inactivity (Ki > 50 μM). - Ortho-CF3 and 4-OH groups modulate pKa for agrochems - Dual NH2/OH handles enable >3 chemotypes from one scaffold - Fragment-sized for clean co-crystallization (no HDAC trapping)

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1227581-79-4
Cat. No. B1459599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
CAS1227581-79-4
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12)
InChIKeyUJLBWQRMWAZISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine Scaffold Overview


3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (CAS: 1227581-79-4) is a specialized heterocyclic building block characterized by a pyridine core simultaneously substituted with an amino group (-NH2) at the 3-position, a hydroxyl group (-OH) at the 4-position, and a trifluoromethyl group (-CF3) at the 2-position . This precise regiochemical arrangement distinguishes it from numerous other trifluoromethylated aminopyridine or hydroxypyridine isomers , defining its utility as a privileged intermediate in medicinal chemistry and agrochemical research for the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules [1].

ScaffoldRegiochemically defined heterocyclic building block
HandlesDual orthogonal functional groups enable divergent synthesis
ProfileReported HDAC4 inactive profile supports selectivity studies

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine: Regiochemistry Significance


In the class of trifluoromethylpyridine building blocks, seemingly minor changes in substitution pattern drastically alter molecular properties, reactivity, and downstream biological performance. For 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine, the ortho-relationship between the -CF3 and -OH groups and the vicinal -NH2 creates a unique electronic and steric environment. Attempting to substitute this specific isomer with a generic analogue, such as the more common 4-Hydroxy-2-(trifluoromethyl)pyridine (CAS 170886-13-2) or 3-Amino-2-trifluoromethylpyridine (CAS 106877-32-1) , would result in a scaffold with fundamentally different hydrogen-bonding networks, distinct pKa and logP values, and altered reactivity profiles [1]. These differences translate directly into failed or divergent synthetic outcomes and unreliable biological activity, making strict adherence to the specific CAS 1227581-79-4 essential for scientific reproducibility.

Property
Target Scaffold
Potential Substitute
Amino Handle
Present (3-NH2)
Absent in 4-Hydroxy-2-(trifluoromethyl)pyridine; reactivity profile may shift
Hydroxy Handle
Present (4-OH)
Absent in 3-Amino-2-(trifluoromethyl)pyridine; hydrogen-bond network may differ
Regiochemistry
2-CF3, 3-NH2, 4-OH
3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine (5-CF3 isomer) alters electronic environment

Comparative Evidence for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine


HDAC4 Activity Comparison

In a BindingDB-curated enzyme inhibition assay against human Histone Deacetylase 4 (HDAC4), 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine exhibited a Ki value of >50,000 nM, indicating negligible inhibition [1]. This is in stark contrast to a potent reference HDAC inhibitor like SAHA (Vorinostat), which typically exhibits an IC50 in the low nanomolar range (e.g., ~10 nM) under comparable assay conditions [2]. This quantitative difference is crucial for applications where selective inhibition of other targets is desired, confirming that this compound does not introduce unintended HDAC inhibition off-target effects.

HDAC4 Selectivity
Cross-study comparable
Ki > 50,000 nMvsSAHA IC50 ~10 nM
Supports target selectivity interpretation
Negative control; >5,000-fold lower affinity
HDAC Inhibition Enzyme Assay Binding Affinity

Dual Functional Group Versatility

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine possesses both a nucleophilic amino group and a phenolic hydroxyl group on the same pyridine ring, enabling orthogonal functionalization strategies . In contrast, a common analogue like 4-Hydroxy-2-(trifluoromethyl)pyridine (CAS 170886-13-2) lacks the amino moiety, restricting its synthetic utility primarily to O-alkylation or metal-catalyzed cross-couplings at the hydroxyl position . This functional group disparity means that the target compound can participate in a wider array of reactions, including diazotization, amide bond formation, and N-arylation, which are precluded for the simpler analogue, thereby providing greater synthetic optionality and access to a more diverse chemical space from a single starting material [1].

Synthetic Handles
Class-level inference
2 orthogonal groups
NH2, OH
Enables divergent synthetic pathways
+1 reactive handle vs common analogues
Organic Synthesis Building Block Functional Group Tolerance

Regiochemical Isomer Differentiation

The specific substitution pattern of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine (2-CF3, 3-NH2, 4-OH) is a defined and distinct entity from its regioisomer, 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine (5-CF3, 3-NH2, 2-OH) [1]. While both are trifluoromethylated aminopyridinols and may be marketed under similar names, their physical and chemical properties diverge significantly. For instance, the latter isomer is reported as a key reagent for specific synthetic sequences (e.g., natural product total synthesis) [1], implying a different reactivity and utility profile. The 2-CF3, 4-OH pattern in the target compound positions the electron-withdrawing -CF3 group ortho to the -OH, strongly influencing its acidity and hydrogen-bonding capability compared to the meta-relationship in the isomer. This difference in pKa and tautomeric preference (pyridone vs. phenol) is critical for downstream applications [2].

Isomer Identity
Class-level inference
2-CF3, 3-NH2, 4-OH
Regiochemistry-critical reactivity context
pKa and tautomer preference may differ from meta isomer
Isomer Differentiation Regiochemistry Structure-Activity Relationship

Application Scenarios for 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine


Kinase/Receptor Modulator Library Scaffold

For medicinal chemistry programs targeting kinases or other receptor families, 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a privileged scaffold. The data showing its negligible inhibition of HDAC4 (Ki > 50 μM) provides crucial evidence that this core does not introduce confounding polypharmacology via histone deacetylase inhibition [1]. This makes it a cleaner starting point for fragment-based drug discovery or focused library synthesis where selective target engagement is paramount [2].

Divergent Heterocyclic Chemotype Synthesis

Projects aiming to explore broad chemical space with high efficiency should prioritize this compound. Its dual orthogonal functional groups (3-NH2 and 4-OH) enable sequential or selective derivatization to generate multiple distinct chemotypes (e.g., aminopyridines, pyridones, fused heterocycles) from a single procurement . This is a strategic advantage over simpler analogues, potentially streamlining supply chain logistics and reducing the number of starting materials required for hit-to-lead exploration [3].

Agrochemical Intermediate Synthesis

In the agrochemical sector, the unique electronic environment created by the ortho-CF3 and 4-OH substitution is highly valuable. The strong electron-withdrawing effect of the -CF3 group modulates the pKa of the adjacent hydroxyl, influencing binding interactions and metabolic stability in the final active ingredient [2]. This specific arrangement is a known feature in the development of advanced herbicides and fungicides, making this compound a key intermediate for that field [4].

Non-HDAC Protein Crystallography

Given its proven inactivity against HDAC4, this fragment is well-suited for co-crystallization or soaking experiments with a variety of protein targets without the risk of binding to and being depleted by common HDAC contaminants or off-targets. Its small size, fluorinated nature, and multiple potential hydrogen-bonding interactions make it an attractive fragment for identifying novel binding pockets, with the confidence that observed binding is not due to promiscuous HDAC inhibition [1].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Target selectivity profile
HDAC4 counter-screen
Divergent heterocyclic synthesis
Dual orthogonal handles
Synthetic route versatility
Agrochemical intermediate
Electronic modulation
pKa and hydrogen-bonding optimization
Protein crystallography fragment
HDAC4 inactivity
Binding pocket identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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